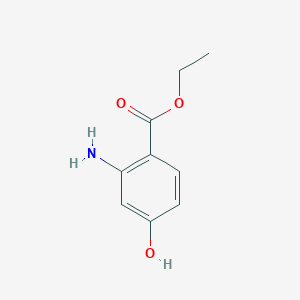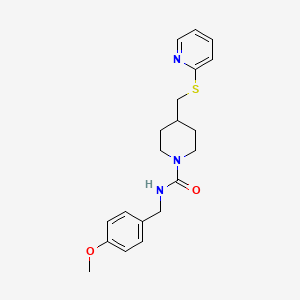![molecular formula C14H20N6O B2917881 2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol CAS No. 2197783-27-8](/img/structure/B2917881.png)
2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C14H20N6O and its molecular weight is 288.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
The chemical compound under investigation plays a crucial role in the synthesis of diverse heterocyclic systems. Research by Toplak et al. (1999) demonstrates its utility in generating a variety of heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, showcasing its versatility in organic synthesis and potential applications in developing pharmacologically active molecules (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Synthons for Polycondensed Heterocycles
The compound is also pivotal in creating synthons for polycondensed heterocycles, as evidenced by Chernyshev et al. (2014), who explored its reactions with chlorocarboxylic acid chlorides. This research highlights its significance in the targeted synthesis of complex molecular frameworks, which could be fundamental in the discovery of new materials or biologically active compounds (Chernyshev, V. M., Pyatakov, D. A., Sokolov, A. N., Astakhov, A., Gladkov, E. S., Shishkina, S., & Shishkin, O., 2014).
Nucleophilic Attack and Heterocyclic Transformations
Legroux et al. (1987) delve into the nucleophilic attack on 2-aza-1,3-dienes, leading to the formation of N-aminoimidazoles and other heterocycles, which signifies the compound's capacity to participate in complex chemical transformations. Such reactions are crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Legroux, D., Schoeni, J., Pont, C., & Fleury, J., 1987).
Cycloaddition Reactions
The cycloaddition reactions of cyanopyridines with N-aminoazinium mesitylenesulfonates, as studied by Vorob’ev et al. (2021), offer insights into the compound's reactivity, enabling the synthesis of pyridyl-substituted triazoloazines. This work is indicative of its potential in constructing nitrogen-containing heterocycles, which are of interest in the development of pharmaceuticals and agrochemicals (Vorob’ev, A., Borodkin, G., Andreev, R. V., & Shubin, V. G., 2021).
Biological Evaluation of Thiazolopyrimidines
Investigations into the biological activities of thiazolopyrimidines, as conducted by Said et al. (2004), reveal the therapeutic potential of compounds synthesized using this chemical structure. Although specific to thiazolopyrimidines, this research underscores the broader relevance of such chemical frameworks in searching for new antimicrobial and antitumor agents (Said, M., Abouzid, K., Mouneer, A., Ahmedy, A., & Osman, A., 2004).
Propriétés
IUPAC Name |
2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-9-15-16-13-5-6-14(17-20(9)13)19-7-10(8-19)18(2)11-3-4-12(11)21/h5-6,10-12,21H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHWUNVUPDHEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4CCC4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2917799.png)
![N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2917802.png)
![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)
![N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2917811.png)



![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)


![4-[(E)-2-Iodoethenyl]morpholin-3-one](/img/structure/B2917820.png)
